molecular formula C12H15NO6S2 B3892892 S-(carboxymethyl)-N-[(4-methylphenyl)sulfonyl]cysteine

S-(carboxymethyl)-N-[(4-methylphenyl)sulfonyl]cysteine

Cat. No. B3892892
M. Wt: 333.4 g/mol
InChI Key: CRMPEPZYWLJTPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(carboxymethyl)-N-[(4-methylphenyl)sulfonyl]cysteine, also known as CMS, is a chemical compound that has been widely used in scientific research due to its unique properties. CMS is a derivative of cysteine, an amino acid that plays an essential role in protein synthesis and metabolism. In

Mechanism of Action

The mechanism of action of S-(carboxymethyl)-N-[(4-methylphenyl)sulfonyl]cysteine is not fully understood, but it is believed to act as a competitive inhibitor of cysteine proteases. This compound binds to the active site of cysteine proteases, preventing the protease from cleaving its substrate. This results in the inhibition of proteolytic activity and can lead to the accumulation of proteins in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of cysteine proteases, which play a critical role in protein degradation and turnover. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that this compound can reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

S-(carboxymethyl)-N-[(4-methylphenyl)sulfonyl]cysteine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It can be used to modify cysteine residues in proteins, allowing for the detection and visualization of specific proteins in cells and tissues. However, this compound also has some limitations. It is a relatively large molecule, which may limit its ability to penetrate cell membranes. Additionally, this compound may not be suitable for use in vivo due to its potential toxicity.

Future Directions

There are several future directions for the use of S-(carboxymethyl)-N-[(4-methylphenyl)sulfonyl]cysteine in scientific research. One area of interest is the development of this compound-based probes for the detection of specific proteins in cells and tissues. Another area of interest is the use of this compound in the development of novel therapeutics for the treatment of diseases such as cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in vivo.

Scientific Research Applications

S-(carboxymethyl)-N-[(4-methylphenyl)sulfonyl]cysteine has been widely used in scientific research, particularly in the field of protein modification and labeling. This compound can be used to modify the thiol groups of cysteine residues in proteins, which can then be labeled with fluorescent or biotinylated probes. This allows for the visualization and detection of specific proteins in cells and tissues. This compound has also been used in the synthesis of peptide nucleic acids, which are synthetic DNA analogs that have potential applications in gene therapy and drug delivery.

properties

IUPAC Name

3-(carboxymethylsulfanyl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S2/c1-8-2-4-9(5-3-8)21(18,19)13-10(12(16)17)6-20-7-11(14)15/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMPEPZYWLJTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CSCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.